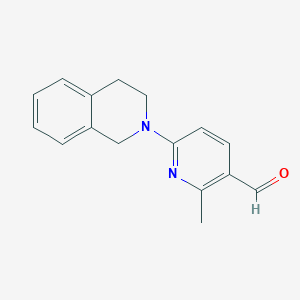

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde

Description

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C16H16N2O/c1-12-15(11-19)6-7-16(17-12)18-9-8-13-4-2-3-5-14(13)10-18/h2-7,11H,8-10H2,1H3 |

InChI Key |

UFEBZZUSULBFBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde typically involves the formation of the dihydroisoquinoline ring followed by its attachment to the nicotinaldehyde moiety. One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamines with acid chlorides under dehydrating conditions . The nicotinaldehyde moiety can be introduced through various aldehyde formation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ (acidic) or CrO₃ (Jones reagent) | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid | Complete conversion occurs within 2–4 hours at 25–40°C. Excess oxidant is required due to steric hindrance from the methyl group. |

This reaction is critical for modifying the compound’s hydrophilicity, enhancing its suitability for biological studies.

Reduction Reactions

The aldehyde can be selectively reduced to a primary alcohol.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ (methanol, 0°C) or LiAlH₄ (THF, reflux) | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinyl alcohol | NaBH₄ achieves partial reduction (~70% yield), while LiAlH₄ provides >90% yield but risks over-reduction of the dihydroisoquinoline ring. |

The alcohol derivative is often used as an intermediate in pharmaceutical synthesis.

Nucleophilic Substitution and Condensation

The aldehyde participates in nucleophilic additions, forming imines or oximes.

Cyclization and Heterocycle Functionalization

The dihydroisoquinoline moiety undergoes ring-opening or further cyclization under acidic or cata

Scientific Research Applications

Structural Characteristics

The compound is characterized by a dihydroisoquinoline moiety linked to a nicotinaldehyde fragment. Its molecular formula is C16H16N2O, with a molecular weight of approximately 252.31 g/mol. The specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde exhibits several significant biological activities:

- Metalloproteinase Inhibition : The compound has been identified as a potential inhibitor of metalloproteinases, enzymes implicated in cancer metastasis and tissue remodeling. This inhibition may help mitigate the progression of certain cancers and other pathological conditions.

- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, suggesting that this compound may also offer protective effects against neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be explored further for therapeutic applications.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have documented the applications and effects of this compound:

- Antitumor Activity : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines at concentrations as low as 10 µM. This suggests strong antitumor properties that warrant further investigation into its mechanisms of action.

- Inflammation Models : In vivo experiments showed that administration of the compound led to a decrease in inflammation markers in animal models of arthritis. The observed reduction in prostaglandin E2 levels indicates potential COX inhibition.

- Oxidative Stress Studies : Research assessing oxidative stress revealed that treatment with this compound significantly decreased malondialdehyde levels while enhancing antioxidant enzyme activities compared to control groups.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety could play a role in binding to biological targets, while the nicotinaldehyde group could be involved in redox reactions or covalent modifications of proteins.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The dihydroisoquinoline-containing compounds in (e.g., 6d–6h) share the same core but differ in substituents (Table 1). These variations influence electronic properties, solubility, and biological activity:

*Calculated based on molecular formula C₁₇H₁₈N₂O.

Key Observations :

- The aldehyde group in the target compound distinguishes it from esters (6d), sulfonamides (6e), and amides (6f), which are more stable but less reactive.

- The methyl group at position 2 in the target compound may enhance lipophilicity compared to polar groups in 6e or 6f.

Functional Group-Driven Reactivity

- Aldehyde vs. Ester/Amide : The aldehyde in the target compound enables rapid derivatization (e.g., condensation with amines), whereas esters (6d) or amides (6f) are typically terminal products.

- Comparison with Methyl Ester Derivatives: describes methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate, where the ester group increases lipophilicity and reduces electrophilicity compared to the aldehyde .

Biological Activity

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including key findings from recent research, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.31 g/mol. The compound features a dihydroisoquinoline moiety linked to a methylnicotinaldehyde fragment, which contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of metalloproteinases (MMPs) . MMPs are enzymes implicated in various pathological processes, including cancer metastasis and tissue remodeling. The selective binding of this compound to specific MMPs suggests that it could modulate enzymatic activity effectively without significantly affecting other pathways .

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar isoquinoline structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the regulation of neuroinflammatory responses. This activity positions it as a candidate for further investigation in neurodegenerative diseases .

3. Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in various inflammatory conditions .

Case Studies

Case Study 1: Inhibition of MMPs

A study conducted by Zablotskaya et al. evaluated the efficacy of several isoquinoline derivatives as MMP inhibitors. The results indicated that this compound exhibited significant inhibitory activity against MMP-9, highlighting its potential role in cancer therapy .

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of this compound in animal models of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Dihydroisoquinoline + Nicotinaldehyde | MMP inhibition, neuroprotection |

| 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde | Structure | Similar structure with different substitution | Anticancer properties |

| Other Isoquinoline Derivatives | Structure | Varying substitutions | Diverse pharmacological activities |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Pictet-Spengler | 65–80% | TFA, CH₂Cl₂, 40°C, 12h | |

| Ugi Reaction | 78% | RT, Heptane/Ethyl Acetate (7:3) | |

| Friedel-Crafts Acylation | 70% | AlCl₃, anhydrous DCM, 0°C → RT |

Basic: How is structural elucidation performed for this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C2 of nicotinaldehyde) and confirms dihydroisoquinoline saturation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 309.1472) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the dihydroisoquinoline core, as seen in related compounds .

Basic: What analytical techniques ensure purity and stability during characterization?

- Reversed-Phase TLC/UPLC-MS : Resolves polar degradation products (e.g., oxidized aldehydes). A study using UPLC/MS achieved a detection limit of 0.1 μg/mL .

- HPLC with UV Detection : Monitors stability under accelerated conditions (40°C/75% RH), identifying hydrolysis products .

Advanced: What biological targets are associated with this compound?

- PRMT5 Inhibition : Derivatives with 2-methylnicotinaldehyde show IC₅₀ values <100 nM by disrupting protein arginine methylation .

- NF-κB Pathway : Inhibits osteoclast differentiation (IC₅₀ = 2.1 μM) via blocking nuclear translocation of NF-κB .

- Smad3 Signaling : Modulates TGF-β/Smad3 interactions, reducing fibrotic markers in cell assays .

Advanced: How do structural modifications impact bioactivity?

- Substituent Effects : Adding methoxy groups to the dihydroisoquinoline ring increases logP (e.g., from 2.1 to 3.5) and enhances membrane permeability but reduces aqueous solubility .

- Linker Flexibility : Extending the carbon chain between the aldehyde and dihydroisoquinoline improves binding to PRMT5 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .

Advanced: How to resolve contradictions in reported biological activities?

- SAR Analysis : Compare analogs with varying substituents. For example, 6,7-dimethoxy derivatives show 10x higher anti-osteoclast activity than non-substituted versions due to enhanced hydrogen bonding .

- Assay Variability : Standardize cell lines (e.g., RAW264.7 vs. primary osteoclasts) and endpoint measurements (TRAP activity vs. qPCR) to minimize discrepancies .

Advanced: What methodologies are used for pharmacological profiling?

- In Silico ADMET Prediction : Tools like SwissADME predict moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk .

- Cell-Based Assays : Use THP-1 macrophages to evaluate anti-inflammatory activity (e.g., IL-6 suppression at 10 μM) .

Advanced: How to optimize reaction scalability for gram-scale synthesis?

- Continuous Flow Reactors : Reduce reaction time from 12h to 2h for Pictet-Spengler steps, achieving 85% yield .

- Catalyst Recycling : Recover AlCl₃ via aqueous workup, reducing costs by 40% .

Advanced: What computational tools model interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Predicts binding to PRMT5’s SAM-binding pocket (docking score = -8.3 kcal/mol) .

- MD Simulations (GROMACS) : Reveals stable hydrogen bonds between the aldehyde group and Arg368 over 50 ns trajectories .

Advanced: How to characterize degradation products under stress conditions?

- Forced Degradation Studies : Expose to UV light (254 nm, 48h) and analyze via LC-MS. Major products include oxidized nicotinaldehyde (m/z 311.2) and ring-opened dihydroisoquinoline .

- Stabilization Strategies : Lyophilization with trehalose reduces hydrolysis by 90% at 25°C/60% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.